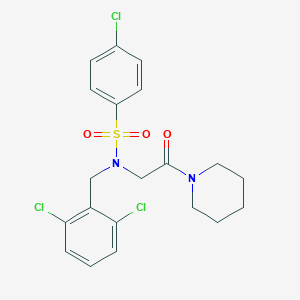
5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of indole, which is a heterocyclic aromatic organic compound. The synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde is a complex process that involves several steps.
Mechanism of Action
The mechanism of action of 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde is not fully understood. However, it has been suggested that this compound may inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis. Additionally, this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth of several bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Additionally, this compound has been shown to induce apoptosis in several cancer cell lines, including breast cancer and prostate cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde in lab experiments is its potent antibacterial and antifungal properties. This makes it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have anticancer properties, which makes it a potential candidate for the development of new cancer treatments.
One of the limitations of using 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde in lab experiments is its complex synthesis method. This makes it difficult and time-consuming to produce large quantities of this compound. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the research on 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde. One potential direction is the development of new antibiotics based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments. Finally, the potential anticancer properties of this compound should be further explored to determine its potential as a new cancer treatment.
Synthesis Methods
The synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde involves several steps. The first step is the synthesis of 4-chlorobenzyl bromide, which is then reacted with indole to form 5-bromo-1-(4-chlorobenzyl)-1H-indole. This intermediate compound is then oxidized to form 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carboxaldehyde, which is further converted to 5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde.
Scientific Research Applications
5-bromo-1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde has several potential applications in scientific research. This compound has been shown to have antibacterial and antifungal properties, which makes it a promising candidate for the development of new antibiotics. Additionally, this compound has been shown to have anticancer properties, which makes it a potential candidate for the development of new cancer treatments.
properties
Molecular Formula |
C16H11BrClNO |
|---|---|
Molecular Weight |
348.62 g/mol |
IUPAC Name |
5-bromo-1-[(4-chlorophenyl)methyl]indole-3-carbaldehyde |
InChI |
InChI=1S/C16H11BrClNO/c17-13-3-6-16-15(7-13)12(10-20)9-19(16)8-11-1-4-14(18)5-2-11/h1-7,9-10H,8H2 |
InChI Key |
LWNJVOCCPXQPDU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C3=C2C=CC(=C3)Br)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)

![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297397.png)